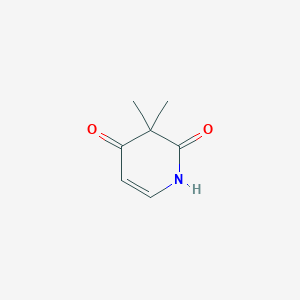

3,3-dimethylpyridine-2,4(1H,3H)-dione

Description

3,3-Dimethylpyridine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound characterized by a pyridine ring fused with two ketone groups at positions 2 and 4. The presence of two methyl substituents at the 3-position distinguishes it from simpler pyridine-dione derivatives.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3,3-dimethyl-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C7H9NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H,1-2H3,(H,8,10) |

InChI Key |

ZXRVQSXEHUUHMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C=CNC1=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione (Uracil)

Uracil, a pyrimidine-dione, is a foundational nucleobase in RNA. Key differences include:

- Structure : Uracil has a six-membered pyrimidine ring with two nitrogen atoms, whereas 3,3-dimethylpyridine-2,4(1H,3H)-dione contains a pyridine ring (one nitrogen) fused with two ketones.

- Physical Properties :

3,3-Diethylpyridine-2,4(1H,3H)-dione (Persedon)

This analog shares the pyridine-dione core but features ethyl groups at the 3-position:

- Pharmacology: Used historically as a hypnotic agent, suggesting that 3,3-dimethyl derivatives may exhibit similar central nervous system activity but with altered pharmacokinetics .

6-Substituted Pyridine-2,4(1H,3H)-diones

and describe derivatives with methyl or aminoalkyl substituents at the 6-position:

- Example : 6-Methyl-3-(piperidin-1-ylmethylene)pyridine-2,4(1H,3H)-dione (Compound 4) .

- Key Differences: Substituent Position: 6-Methyl vs. 3,3-dimethyl groups. Synthetic Flexibility: Aminoalkyl substituents enable hydrogen bonding, enhancing solubility and target interactions . Melting Points: Ranged from 201°C to >300°C, influenced by substituent polarity and crystallinity .

Preparation Methods

Cyclization of Propargylamine-Substituted Pyrimidinediones

A regioselective silver-catalyzed cyclization method has been reported for synthesizing related pyrido[3,2-d]pyrimidinediones. Starting from 1,3-dimethyl-5-(2-propyn-1-ylamino)-2,4(1H,3H)-pyrimidinedione, treatment with silver hexafluoroantimonate (AgSbF₆) in dimethyl sulfoxide (DMSO) at 110°C for 1 hour yields 1,3-dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione with an 89% yield . While the product is a structural isomer of the target compound, this method highlights the utility of propargylamine intermediates and silver catalysts in facilitating intramolecular cyclization. Adjusting the substitution pattern on the pyrimidinedione precursor could enable access to 3,3-dimethylpyridine-2,4(1H,3H)-dione.

Urea-Malonic Acid Condensation and Alkylation

The general synthesis of pyrimidinediones involves condensing urea with malonic acid derivatives. For example, reacting urea with dimethylmalonic acid ester (RO₂CCH(CH₃)CO₂R) under basic conditions generates a 5-substituted pyrimidinedione core . Subsequent alkylation with methyl iodide (CH₃I) in the presence of lithium iodide (LiI) and sodium bicarbonate (NaHCO₃) at 50–80°C introduces methyl groups at the 3-position . This two-step approach is scalable and industrially viable, though regioselectivity during alkylation requires careful optimization.

Table 1: Alkylation Conditions for Pyrimidinediones

| Methylating Agent | Base | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| CH₃I | NaHCO₃ | LiI | 80°C | 70–85 |

| (CH₃)₂SO₄ | K₂CO₃ | None | 50°C | 60–75 |

Multicomponent Cyclization with Acetylacetone and Amines

Theoretical and experimental studies on lutidine derivatives suggest a pathway involving acetylacetone (pentane-2,4-dione), ammonium ions, and formaldehyde . For this compound, a plausible route involves:

-

Condensation of acetylacetone with methylamine to form an enamine intermediate.

-

Cyclization with formaldehyde under acidic conditions to construct the pyridine ring.

-

Oxidation or tautomerization to form the dione moiety.

Ab initio calculations indicate that H₂O elimination during cyclization has a high barrier (50–60 kcal/mol) , necessitating aqueous or protic solvents to stabilize intermediates.

Palladium-Catalyzed Carbonylation

While less directly applicable, palladium-catalyzed carbonylation under CO pressure (27 atm) has been used to synthesize pyrimidine-diones . For example, reacting 2-chloroacetophenone with p-toluidine and cyclohexylamine in the presence of Pd(OAc)₂ and PPh₃ yields 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Adapting this method to methyl-substituted precursors could provide access to the target compound, though methyl group stability under high-pressure conditions requires validation.

Acid-Mediated Cyclization of Ureido Intermediates

A one-step synthesis of 3-pyridylquinazoline-2,4-diones involves treating methyl 6-(3,3-dimethylureido)picolinate with methanesulfonic acid at 60°C . This acid-mediated cyclization eliminates methanol and forms the dione ring. Applying similar conditions to a dimethyl-substituted ureido pyridine precursor could yield this compound. Key advantages include short reaction times (3 hours) and high atom economy.

Regioselective Bromination and Functionalization

Bromination of pyrimidinediones using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane introduces bromine at the 5-position . Subsequent Suzuki-Miyaura coupling with methylboronic acids could install methyl groups, though this approach remains untested for the target compound. Challenges include avoiding over-bromination and ensuring compatibility with the dione functionality.

Q & A

Q. Basic Characterization

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in related pyrimidine diones .

- NMR spectroscopy : H and C NMR verify substituent positions and methyl group integration .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Consideration : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects, requiring multi-technique validation .

What strategies are employed to functionalize the pyridine-dione core for targeted biological activity?

Q. Advanced Functionalization

- Substituent introduction : Alkylamino or halogen groups at the 3- or 6-positions modulate electronic properties. For instance, benzylamine condensations yield derivatives with enhanced DNA-binding potential .

- Regioselective reactions : Protecting groups (e.g., acetyl) direct electrophilic substitution to specific sites .

Example : 3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione (82% yield) was synthesized via amine condensation, demonstrating the role of steric hindrance in regioselectivity .

How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Q. Data Contradiction Analysis

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) that affect yields .

- Biological assay variability : Standardize cell lines or enzyme sources; compare IC values across multiple studies .

- Computational modeling : DFT calculations predict reactive sites, explaining divergent reaction outcomes .

Case Study : Discrepancies in antimicrobial activity of thieno[3,2-d]pyrimidine derivatives were traced to impurities detected via HPLC (>95% purity threshold) .

What is the hypothesized mechanism of action for this compound in disrupting DNA synthesis?

Advanced Mechanistic Insight

The compound may mimic thymidine, incorporating into DNA strands and terminating replication. Structural analogs like 3-(2,3-dihydroxypropyl)thymidine inhibit viral polymerases by competing with natural nucleosides . Key studies include:

- Enzyme kinetics : Measure inhibition constants () against DNA polymerase .

- Molecular docking : Predict binding affinity to DNA repair enzymes (e.g., PARP-1) .

How should researchers address stability challenges during storage or experimental use?

Q. Methodological Guidance

Q. Stability Data :

| Condition | Degradation Rate |

|---|---|

| Room temperature | 10% loss in 7 days |

| –20°C (dry) | <2% loss in 6 months |

What advanced techniques elucidate reaction pathways for pyridine-dione derivatives?

Q. Mechanistic Studies

- Isotopic labeling : O tracing identifies carbonyl group reactivity in hydrolysis .

- Kinetic profiling : Monitor intermediate formation via in situ IR spectroscopy .

Example : pH-dependent studies (pH 4–9) revealed optimal lactonization at neutral conditions, minimizing side products .

How do substituents at the 3- and 6-positions influence photophysical properties?

Q. Advanced Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.